1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene
Description
1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene (C₂₇H₂₆) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted at positions 1, 2, and 4. The substituents include a 4-methylphenyl group (position 1), an isopropyl group (propan-2-yl, position 2), and a phenyl group (position 4). This compound is structurally distinct due to the steric bulk introduced by the isopropyl group and the electronic effects of the aromatic substituents.
Key structural features include:
- Naphthalene backbone: Provides a rigid, planar framework for conjugation.
- 4-Methylphenyl group: Introduces electron-donating effects via the methyl substituent, enhancing aromatic stability.
- Phenyl group (position 4): Extends π-conjugation and may modulate solubility.
Properties
CAS No. |
919341-79-0 |
|---|---|
Molecular Formula |
C26H24 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4-phenyl-2-propan-2-ylnaphthalene |
InChI |
InChI=1S/C26H24/c1-18(2)24-17-25(20-9-5-4-6-10-20)22-11-7-8-12-23(22)26(24)21-15-13-19(3)14-16-21/h4-18H,1-3H3 |
InChI Key |
FPCKTWBHGHSUBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C3=CC=CC=C32)C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where naphthalene is reacted with 4-methylbenzyl chloride and phenylmagnesium bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize efficiency and reduce production costs.
Chemical Reactions Analysis
1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific conditions used.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research has indicated that compounds similar to 1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene exhibit significant antioxidant activity. These properties are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases. For instance, studies have shown that certain naphthalene derivatives can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .
Anticancer Activity
The anticancer potential of naphthalene derivatives has been extensively studied. In vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example, derivatives were tested against human glioblastoma and breast cancer cell lines, showing promising cytotoxic effects. The structure-activity relationship suggests that modifications in the naphthalene core can enhance biological activity .
Material Science
Polymer Additives
this compound can serve as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to enhance resistance to thermal degradation and improve overall material performance under stress conditions .
Fluorescent Dyes
Due to its unique structural characteristics, this compound can also be utilized as a fluorescent dye in various applications, including biological imaging and sensor technologies. The photophysical properties of naphthalene derivatives make them suitable candidates for fluorescence-based detection methods .
Environmental Applications
Pollution Mitigation
Research has explored the use of naphthalene derivatives in environmental remediation processes, particularly in the degradation of polycyclic aromatic hydrocarbons (PAHs) in contaminated soils and water bodies. The compound's ability to interact with PAHs facilitates their breakdown into less harmful substances, thereby aiding in pollution mitigation efforts .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene with structurally related naphthalene derivatives, highlighting substituent effects on properties:
Key Comparative Insights:
Electron-donating substituents (e.g., methyl groups) enhance aromatic stability, whereas electron-withdrawing groups (e.g., Cl in 2-(2-chlorobiphenyl)naphthalene) increase reactivity toward electrophilic attack .
Spectroscopic Signatures :
- IR spectra of isopropyl-containing naphthalenes show characteristic C-H stretches (~2960 cm⁻¹ for CH₃) and aromatic C-C vibrations (~1600 cm⁻¹). Derivatives with polar groups (e.g., N-phenylnaphthalen-2-amine) exhibit additional N-H stretches (~3400 cm⁻¹) .
Thermochemical Stability :
- Density-functional theory (DFT) studies suggest that methyl and phenyl substituents stabilize the naphthalene core by delocalizing π-electrons, as evidenced by improved thermochemical accuracy in similar PAHs .
Research Findings and Data Gaps
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step functionalization, as seen in analogous naphthalene derivatives using propargyl bromide and coupling reactions .
- Computational Predictions : DFT methods (e.g., B3LYP) are critical for modeling electronic properties but may underestimate steric effects in crowded systems like the target compound .
Biological Activity
1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene is an organic compound notable for its complex structure, which includes a naphthalene core with various substituents. This compound has garnered attention due to its potential biological activity, particularly in the context of anti-inflammatory effects and interactions with specific biological targets. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H26, with a molecular weight of 336.5 g/mol. Its structure features a naphthalene core substituted with a 4-methylphenyl group, a phenyl group, and an isopropyl group. This unique arrangement contributes to its distinct chemical and biological properties, making it a subject of interest in various fields of research.
Anti-inflammatory Potential
Preliminary studies suggest that this compound exhibits significant anti-inflammatory activity. It has been noted to inhibit specific enzymes involved in inflammatory pathways, indicating its potential as a lead compound for developing anti-inflammatory drugs.
Interaction with Biological Targets
Research indicates that this compound can bind to various biological targets, leading to the modulation of enzymatic activities or receptor functions. Understanding these interactions could pave the way for therapeutic applications, particularly in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Similarity | Unique Features |
|---|---|---|
| 1-(4-Methylphenyl)-2-phenyl-2-(propan-2-yl)naphthalene | Similar core structure but different substituent positions | Different reactivity due to substituent position |
| 1-(4-Methylphenyl)-4-phenyl-2-(methyl)naphthalene | Similar structure but with a methyl instead of isopropyl group | Affects steric and electronic properties |
| Naphthalene | Parent compound with no additional substituents | Simpler structure lacking functional diversity |
| 1-Phenyl-2-(propan-2-yl)naphthalene | Similar structure but without methyl and 4-methylphenyl groups | Reduced complexity and reactivity |
This comparative analysis highlights that the specific arrangement of substituents in this compound imparts distinct chemical and biological properties not found in its analogs.
Case Studies and Research Findings
A variety of studies have explored the biological effects of naphthalene derivatives, including those closely related to this compound. For instance:
- Toxicity Studies : Research on methylnaphthalenes has shown that structural analogues can cause necrosis in bronchiolar epithelial cells in animal models. Although these findings raise concerns about toxicity, they also provide insights into the metabolic pathways that could influence the therapeutic efficacy of similar compounds .
- Enzymatic Interaction : Studies have indicated that compounds within the naphthalene family may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions can help predict both therapeutic outcomes and potential side effects .
- Bioactivity Profiling : Various bioactivity assays have been conducted to evaluate the antibacterial and antioxidative properties of related compounds, suggesting that derivatives like this compound could also exhibit similar beneficial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
